molecular formula C8H5FN2O B093978 6-Fluoroquinazolin-4-ol CAS No. 16499-56-2

6-Fluoroquinazolin-4-ol

Cat. No. B093978
CAS RN: 16499-56-2
M. Wt: 164.14 g/mol
InChI Key: WCSMZAHKVXOYLH-UHFFFAOYSA-N
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Description

6-Fluoroquinazolin-4-ol is a compound with the molecular formula C8H5FN2O . It has a molecular weight of 164.14 g/mol . The compound is also known by several synonyms, including 6-fluoroquinazolin-4-ol, 6-Fluoroquinazolin-4-one, 6-Fluoroquinazolin-4 (3H)-one, and 6-Fluoro-3H-quinazolin-4-one .


Molecular Structure Analysis

The InChI string for 6-Fluoroquinazolin-4-ol is InChI=1S/C8H5FN2O/c9-5-1-2-7-6 (3-5)8 (12)11-4-10-7/h1-4H, (H,10,11,12) . The Canonical SMILES string is C1=CC2=C (C=C1F)C (=O)NC=N2 .


Physical And Chemical Properties Analysis

6-Fluoroquinazolin-4-ol has a molecular weight of 164.14 g/mol . It has a computed XLogP3-AA value of 0.8 . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 164.03859095 g/mol . The topological polar surface area is 41.5 Ų . The compound has a heavy atom count of 12 .

Scientific Research Applications

Drug Discovery

Quinazoline and quinazolinone derivatives, such as 6-Fluoroquinazolin-4-ol, have received significant attention in the field of drug discovery due to their distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

Antimicrobial Applications

Quinazolinones, including 6-Fluoroquinazolin-4-ol, have been investigated for their antimicrobial properties . They have shown promising results against various bacterial strains, addressing the escalating need for the development of novel antibiotics to treat resistant bacteria .

Anticancer Applications

Quinazolinones have been studied for their potential anticancer properties . They have been found to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities .

Organic Synthesis

6-Fluoroquinazolin-4-ol has been used in the synthesis of organic compounds. It exhibits high perplexity due to its complex structure and burstiness through its various applications, such as drug discovery and synthesis of organic compounds.

Antimalarial Applications

Quinazolinones, including 6-Fluoroquinazolin-4-ol, have been studied for their antimalarial properties . They have been found to be effective in treating malaria, a disease caused by parasites that enter the body through the bite of a mosquito .

Anticonvulsant Applications

Quinazolinones have also been investigated for their anticonvulsant properties . They have shown promising results in the treatment of seizures, a common symptom of neurological disorders such as epilepsy .

Fungicidal Applications

Quinazolinones have been studied for their fungicidal properties . They have been found to be effective in inhibiting the growth of fungi, which can cause diseases in humans .

Anti-inflammatory Applications

Quinazolinones, including 6-Fluoroquinazolin-4-ol, have been investigated for their anti-inflammatory properties . They have shown promising results in reducing inflammation, a common symptom of many diseases and conditions .

Safety and Hazards

The safety data sheet for 6-Fluoroquinazolin-4-ol indicates that it has acute toxicity, oral (Category 4), H302 .

Mechanism of Action

Target of Action

6-Fluoroquinazolin-4-ol is a member of the class of quinazolines . It is a fungicide used to control Ascomycetes, Deuteromycetes, and Basidiomycetes spp. on cereals, beets, and fruit . The primary target of this compound is the enzyme sterol 14α-demethylase (EC 1.14.13.70) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

6-Fluoroquinazolin-4-ol acts as an inhibitor of sterol 14α-demethylase . By inhibiting this enzyme, it interferes with the synthesis of ergosterol, disrupting the integrity of the fungal cell membrane . This disruption leads to increased membrane permeability, leakage of essential cell components, and ultimately cell death .

Biochemical Pathways

The inhibition of sterol 14α-demethylase by 6-Fluoroquinazolin-4-ol affects the ergosterol biosynthesis pathway . Ergosterol is a critical component of fungal cell membranes, and its depletion leads to a series of downstream effects, including increased membrane permeability and leakage of essential cell components .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a molecular weight of 16414 .

Result of Action

The result of the action of 6-Fluoroquinazolin-4-ol is the disruption of the fungal cell membrane . This disruption leads to increased membrane permeability, leakage of essential cell components, and ultimately cell death . Therefore, it is effective in controlling various fungal species on cereals, beets, and fruit .

properties

IUPAC Name

6-fluoro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSMZAHKVXOYLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444277
Record name 6-fluoroquinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroquinazolin-4-ol

CAS RN

16499-56-2
Record name 6-fluoroquinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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